4-Fluoro-1,2-benzoxazol-3-amine

Übersicht

Beschreibung

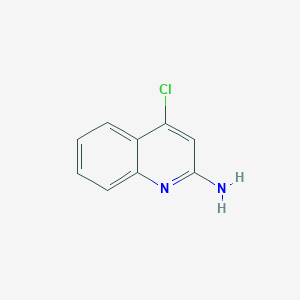

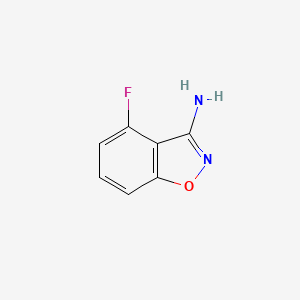

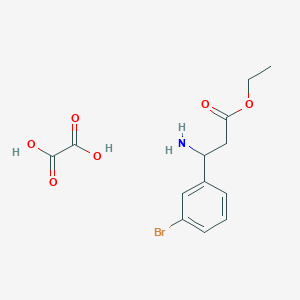

4-Fluoro-1,2-benzoxazol-3-amine is a chemical compound with the molecular formula C7H5FN2O . It has a molecular weight of 152.13 . This compound is a powder at room temperature .

Molecular Structure Analysis

The InChI code for 4-Fluoro-1,2-benzoxazol-3-amine is 1S/C7H5FN2O/c8-4-2-1-3-5-6(4)10-7(9)11-5/h1-3H,(H2,9,10) . This indicates the presence of a fluorine atom (F), a nitrogen atom (N), and an oxygen atom (O) in the molecule .Chemical Reactions Analysis

While specific chemical reactions involving 4-Fluoro-1,2-benzoxazol-3-amine are not detailed in the search results, benzoxazole derivatives in general have been used as starting materials for different mechanistic approaches in drug discovery .Physical And Chemical Properties Analysis

4-Fluoro-1,2-benzoxazol-3-amine is a powder at room temperature . It has a molecular weight of 152.13 .Wissenschaftliche Forschungsanwendungen

- Benzoxazole is a resourceful and important member of the heteroarenes that connects synthetic organic chemistry to medicinal, pharmaceutical, and industrial areas .

- It has been extensively used as a starting material for different mechanistic approaches in drug discovery .

- The motif exhibits a high possibility of broad substrate scope and functionalization to offer several biological activities like anti-microbial, anti-fungal, anti-cancer, anti-oxidant, anti-inflammatory effects, and so on .

- A variety of well-organized synthetic methodologies for benzoxazole using 2-aminophenol with aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under different reaction conditions and catalysts, viz. nanocatalysts, metal catalysts, and ionic liquid catalysts, with other miscellaneous techniques has been summarized .

- Trifluoromethylpyridine (TFMP) and its derivatives, which are structurally similar to benzoxazoles, have found applications in the agrochemical and pharmaceutical industries .

- The major use of TFMP derivatives is in the protection of crops from pests .

- Several TFMP derivatives are also used in the pharmaceutical and veterinary industries; five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval, and many candidates are currently undergoing clinical trials .

Synthetic Organic Chemistry

Agrochemical and Pharmaceutical Industries

- Fluorescent Dye for Live Cell Imaging

- A fluorescent dye, 2,5-bis(6-amine-benzoxazol-2-yl)thiophene (BBTA), was synthesized by a two-step reaction from starting material 2,5-bis(benzoxazol-2-yl)thiophene (BBT) .

- BBTA exhibited strong emission and large Stokes shift in solvent, and the largest Stokes shift (Dl 186 nm or 8572 cm 1) was obtained in buffer solution (PBS, pH 7.2) with 5% (v/v) of polyethylene glycol monomethyl ether (mPEG550, MW 550) as additive .

- Application of BBTA to live cell imaging showed that BBTA was clearly expressed in mitochondria with high contrast .

- Besides, BBTA showed low cytotoxicity and excellent photo-stability .

- Benzoxazoles and their derivatives have been used in the field of advanced battery science .

- They are used in the development of high-performance batteries, including lithium-ion batteries .

- The specific application of “4-Fluoro-1,2-benzoxazol-3-amine” in this field is not detailed, but it’s likely that it could be used in the synthesis of complex organic molecules that serve as the active materials in these batteries .

- Benzoxazoles, including “4-Fluoro-1,2-benzoxazol-3-amine”, are used in various areas of life science research .

- They are often used as building blocks in the synthesis of larger, more complex organic molecules .

- These larger molecules can then be used in a variety of applications, such as the development of new pharmaceuticals, the study of biological processes, and the creation of new diagnostic tools .

Advanced Battery Science

Life Science Research

Safety And Hazards

Eigenschaften

IUPAC Name |

4-fluoro-1,2-benzoxazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5FN2O/c8-4-2-1-3-5-6(4)7(9)10-11-5/h1-3H,(H2,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYCPEUWXNKDHQE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)F)C(=NO2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50586243 | |

| Record name | 4-Fluoro-1,2-benzoxazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50586243 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Fluoro-1,2-benzoxazol-3-amine | |

CAS RN |

904815-05-0 | |

| Record name | 4-Fluoro-1,2-benzoxazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50586243 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-chloro-N-[5-(oxolan-2-yl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B1367724.png)

![4-Methoxy-3-{[(3-methyl-1H-1,2,4-triazol-5-yl)-thio]methyl}benzaldehyde](/img/structure/B1367728.png)

![N-methyl-{[5-(morpholinomethyl)-2-furyl]methyl}amine](/img/structure/B1367733.png)

![2-chloro-N-[2-(1H-indol-3-yl)ethyl]propanamide](/img/structure/B1367746.png)